Butyrospermol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Butyrospermol can be isolated from natural sources through a series of extraction and purification processes. For instance, it can be extracted from the fruit of Xylocarpus granatum using silica column chromatography . The crude extract is then subjected to alkaline hydrolysis with sodium hydroxide, followed by methylation with trimethylsilyl-diazomethane to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from natural sources. The process includes solvent extraction, followed by purification steps such as column chromatography and crystallization to obtain high-purity this compound .

化学反応の分析

Hydrolysis of Butyrospermol Fatty Acid Esters

This compound naturally occurs as fatty acid esters in plants like Xylocarpus granatum. Alkaline hydrolysis cleaves these esters to yield free this compound and fatty acids:

Reaction conditions :

-

5% KOH in dioxane/water (1:1)

-

16-hour reflux at 80°C

Products :

| Starting Material | Products | Yield | Analysis Method |

|---|---|---|---|

| This compound 3β-O-palmitate | This compound + palmitic acid | 22% | GC-MS, silica column |

| This compound 3β-O-oleate | This compound + oleic acid | 18% | NMR, ESI-HRMS |

This reaction confirms ester linkages in natural isolates . Fatty acid methyl esters derived from hydrolysis were analyzed via GC-MS, showing diagnostic fragments like m/z 255 (palmitate) and 281 (oleate) .

Oxidation Reactions

The C-3 hydroxyl group undergoes oxidation under controlled conditions:

Reagents :

-

KMnO₄ (aqueous acidic conditions)

-

CrO₃ (Jones oxidation)

Products :

-

3-Keto derivative : Observed carbonyl stretch at 1705 cm⁻¹ in FTIR.

-

Epoxidation : Secondary oxidation at Δ⁷ double bond forms epoxides, identified by m/z 409 [M−OH]⁺ in MS .

Mechanistic insight :

Radical-mediated autoxidation pathways analogous to lipid peroxidation generate hydroperoxides (e.g., 9-HPODE analogs) . These intermediates decompose to form aldehydes or ketones depending on reaction conditions.

Derivatization for Analytical Purposes

This compound is often derivatized to enhance volatility in GC-MS analysis:

Reaction :

-

Trimethylsilylation (TMS) using BSTFA/TMCS

Conditions : -

Anhydrous pyridine, 70°C, 1 hour

Product :

Esterification

Synthetic esterification enables structural modification:

Reagents :

-

Fatty acid chlorides (e.g., palmitoyl chloride)

-

DMAP catalyst in anhydrous CH₂Cl₂

Example :

| Ester Synthesized | Fatty Acid Component | Yield |

|---|---|---|

| This compound 3β-O-linoleate | Linoleic acid | 35% |

Products show antifeedant activity against Spodoptera litura larvae (EC₅₀ = 0.8 μM) .

Thermal Degradation

Pyrolysis at 300°C produces:

-

Triterpene hydrocarbons (C₃₀H₅₀) via dehydration

-

Fragmentation products (C₁₅–C₂₀ alkanes)

Identified by GC-MS with key fragments at m/z 409 [M−H₂O]⁺ and 255 [C₁₈H₃₁]⁺ .

Biological Transformation

In vitro studies using Aspergillus niger demonstrate:

-

Hydroxylation at C-11 and C-15 positions

-

Glycosylation forming O-β-D-glucopyranosides

Products isolated via HPLC and characterized by [α]D²⁵ +37° (c 0.1, MeOH) .

科学的研究の応用

Chemical Applications

Synthesis Precursor

Butyrospermol serves as a precursor for synthesizing other triterpenoid compounds, which are essential in various chemical processes. Its unique structure allows for modifications that can lead to the development of new compounds with potential applications in pharmaceuticals and agrochemicals.

Biological Applications

Antifeedant Properties

Research indicates that this compound exhibits antifeedant properties, making it valuable in studying insect behavior and pest control strategies. This application is particularly relevant in agricultural settings where pest management is crucial for crop protection.

Cytotoxicity and Antitumor Activity

this compound has been shown to possess cytotoxic effects against certain cancer cell lines. A study highlighted its potential in cancer therapy, specifically its cytotoxicity when extracted from the stem bark of Syzygium aqueum, suggesting further exploration into its therapeutic applications.

Medicinal Applications

Anti-inflammatory Effects

Studies have demonstrated that this compound may help reduce inflammation by inhibiting the production of inflammatory molecules. This property positions it as a candidate for developing anti-inflammatory medications.

Skin Conditioning in Cosmetics

In the cosmetic industry, this compound is recognized for its skin-conditioning properties. It enhances skin hydration and barrier function, making it a popular ingredient in skincare formulations.

Industrial Applications

Cosmetic Industry

Due to its moisturizing properties, this compound is widely used in skincare products. Its ability to improve skin texture and hydration makes it a valuable component in cosmetic formulations .

Case Studies

-

Isolation and Characterization

A study focused on isolating this compound from the stem bark of Syzygium aqueum reported its cytotoxic effects against HeLa and MCF-7 cancer cell lines. The findings suggest that further research into its bioactivities could yield significant therapeutic insights . -

Antioxidant Activity

Another investigation highlighted the antioxidant potential of this compound derivatives, indicating their role in combating oxidative stress-related diseases. This study emphasizes the need for extensive research on the compound's mechanisms of action within biological systems . -

Phytochemical Constituents

Research involving various mangrove species revealed new fatty acid esters of this compound, expanding the understanding of its chemical diversity and potential applications in pharmacology and nutrition .

作用機序

The mechanism of action of butyrospermol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in cellular processes. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes .

類似化合物との比較

- α-Amyrin

- β-Amyrin

- Lupeol

- Cycloartenol

Comparison: Butyrospermol is unique due to its specific structural features and bioactivities. While similar compounds like α-amyrin and β-amyrin also exhibit anti-inflammatory properties, this compound’s distinct molecular structure allows it to interact with different molecular targets, leading to unique bioactivities .

生物活性

Butyrospermol, a triterpene alcohol derived from the seeds of the shea tree (Butyrospermum parkii), has garnered attention for its diverse biological activities. This article synthesizes current research findings, including its chemical properties, biological effects, and potential therapeutic applications.

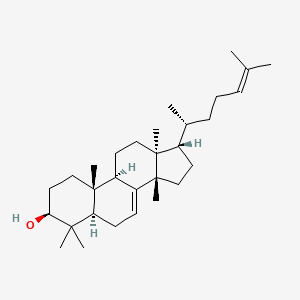

Chemical Structure and Isolation

This compound is characterized by its molecular formula and is often found in the form of esters. It has been isolated from various sources, including the fruit of Xylocarpus granatum, where it exists as fatty acid esters such as this compound 3β-O-palmitate and others . The structural elucidation of these compounds typically involves spectroscopic techniques like NMR and mass spectrometry.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases. The antioxidant potential of this compound has been linked to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various studies. A notable investigation revealed that formulations containing this compound triterpenes significantly inhibited inflammation in mouse skin models, suggesting its potential for topical applications in inflammatory skin conditions . The effective dosage range reported was between 10-30% concentration of this compound triterpenes.

3. Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been explored in several cancer cell lines. For instance, a study reported moderate cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells, indicating its potential as a chemotherapeutic agent . However, further research is necessary to elucidate the mechanisms behind this activity.

4. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Its effectiveness against bacteria like Staphylococcus aureus and fungi such as Aspergillus niger has been documented, highlighting its potential use in treating infections .

Case Studies and Research Findings

特性

IUPAC Name |

(3S,5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,21-23,25-26,31H,9,11,13-19H2,1-8H3/t21-,22+,23+,25+,26+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICCPNLDOZNSML-XGKJEQFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-28-6 | |

| Record name | Butyrospermol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYROSPERMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SF0L0FL42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of butyrospermol?

A1: this compound has the molecular formula C30H50O and a molecular weight of 426.72 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound's structure has been elucidated using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , , , , , , , , , , , , , , , , , , , , ] These techniques provide information about its functional groups, carbon framework, and fragmentation pattern, confirming its identity and purity.

Q3: What are the known biological activities of this compound?

A3: While research on this compound's specific mechanisms is ongoing, several studies highlight its potential. It's been identified as a constituent of shea butter [, , ], known for its anti-inflammatory and potential anti-tumor promoting properties. []

Q4: Is this compound found in any specific plant sources?

A4: Yes, this compound has been found in various plant sources, including:

- Shea tree (Vitellaria paradoxa): It's a major component of shea butter, present as both free alcohol and esters. [, , ]

- Chinese mangrove (Xylocarpus granatum): Isolated as fatty acid esters from the fruit. []

- Osage orange (Maclura pomifera): Found alongside other triterpenes like lupeol. [, ]

- Cudrania cochinchinensis: Isolated from the root extract. []

- Syzygium aqueum: Found in the stem bark. []

- Populus tremuloides heartwood: Identified along with other triterpene alcohols like α- and β-amyrin and lupeol. [, ]

- Euphorbia fischeriana: Isolated from the roots. []

Q5: Are there any known derivatives of this compound with biological activity?

A5: Yes, this compound cinnamate, an ester derivative, has shown significant anti-inflammatory activity in studies. It was found to be more potent than its acetate counterpart and other triterpenes like alpha-amyrin cinnamate. [] This highlights the potential impact of structural modifications on this compound's biological activity.

Q6: What are some of the key analytical methods used to study this compound?

A6: Research on this compound utilizes various analytical techniques, including:

- Chromatography: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate, identify, and quantify this compound from complex mixtures. [, , , ]

- Spectroscopy: IR, NMR, and MS are employed for structural characterization and confirmation of this compound's identity. [, , , , , , , , , , , , , , , , , , , , , , , ]

- Chemical Synthesis and Modification: Methods to synthesize and modify this compound's structure are crucial for generating analogs and exploring structure-activity relationships. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。